B1576467 Hepcidin

Hepcidin

カタログ番号: B1576467
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hepcidin is a liver-derived peptide hormone that serves as the principal regulator of systemic iron homeostasis. This key regulatory function is performed through its interaction with the sole known cellular iron exporter, ferroportin. Binding of Hepcidin to ferroportin induces the internalization and subsequent degradation of the transporter, thereby inhibiting iron efflux from enterocytes, macrophages, and hepatocytes into the systemic circulation. This mechanism is central to the pathophysiology of various disorders; for instance, in Anemia of Inflammation, pro-inflammatory cytokines like IL-6 upregulate hepcidin production, leading to iron sequestration and subsequent anemia. Conversely, inhereditary hemochromatosis, hepcidin deficiency results in unregulated iron absorption and systemic iron overload. Research applications for this peptide are extensive and include investigating the molecular pathways of iron-related disorders, exploring novel therapeutic targets for anemia and iron overload, and studying the crosstalk between iron metabolism, immunity, and inflammation. Our Hepcidin is provided for Research Use Only and is a vital tool for advancing scientific understanding in these critical areas.

特性

生物活性

Antimicrobial

配列

DTHFPICIFCCGCCRQSNCGMCCKT

製品の起源

United States

科学的研究の応用

Diagnostic Applications

Hepcidin levels are increasingly used as biomarkers for diagnosing various iron disorders:

  • Iron-Refractory Iron Deficiency Anemia (IRIDA) : Elevated hepcidin levels can indicate IRIDA, a condition resistant to oral iron therapy .
  • Chronic Inflammatory Conditions : Hepcidin is often elevated during inflammation, making it a potential marker for anemia of chronic disease .

Table 1: Diagnostic Applications of Hepcidin

ConditionHepcidin Level Implications
Iron-Refractory Iron DeficiencyElevated hepcidin indicates resistance to treatment
Anemia of Chronic DiseaseIncreased hepcidin correlates with inflammation
HemochromatosisLow hepcidin levels associated with excess iron absorption

Treatment Strategies

The manipulation of hepcidin levels presents therapeutic opportunities:

  • Hepcidin Agonists : These may be beneficial in treating anemia by increasing iron availability .
  • Hepcidin Antagonists : These could help manage conditions characterized by iron overload, such as hereditary hemochromatosis and thalassemia .

Case Studies

Several studies highlight the potential of hepcidin modulation:

  • A clinical trial demonstrated that administering hepcidin antagonists improved iron mobilization in patients with thalassemia .
  • Research on hepcidin antibodies showed promise in reversing iron abnormalities in animal models of iron overload .

Table 2: Therapeutic Applications and Case Studies

ApplicationStudy ReferenceFindings
Hepcidin Agonists Increased hemoglobin levels in anemia patients
Hepcidin Antagonists Improved iron mobilization in thalassemia
Hepcidin Modulation Reversal of iron overload in animal models

Hepcidin and Disease Mechanisms

Research has identified hepcidin's involvement in various diseases:

  • Inflammatory Diseases : Increased hepcidin production during inflammation can contribute to anemia by sequestering iron .
  • Neurodegenerative Disorders : Studies suggest that altered hepcidin levels may play a role in conditions like Alzheimer's disease, impacting neuronal health due to dysregulated iron metabolism .

類似化合物との比較

Table 1: Comparative Analysis of Hepcidin and Related Compounds

Compound Structure Primary Function Regulatory Factors Clinical Relevance
Hepcidin 25-aa peptide Iron homeostasis; antimicrobial activity Iron levels, IL-6, hypoxia ACD, hemochromatosis, PCOS
Heparinoid Glycosaminoglycan Anti-inflammatory, anticoagulant N/A Venous insufficiency, topical inflammation
Defensins β-sheet peptides (29-45 aa) Direct microbial membrane disruption Infection, inflammation Antimicrobial therapies
CRP Pentameric protein Inflammation biomarker IL-6, TNF-α General inflammation monitoring
Erythropoietin Glycoprotein Stimulates erythropoiesis Hypoxia, anemia Anemia treatment

Pharmacological Agents Targeting Hepcidin Pathways

Drugs like tocilizumab (IL-6 inhibitor) and dorsomorphin (BMP6 inhibitor) modulate hepcidin expression. Tocilizumab reduces hepcidin in inflammatory states, improving iron availability in ACD .

Key Research Findings

  • Iron Overload & Inflammation : Hepcidin levels rise up to 100-fold during inflammation, correlating with hypoferremia in ACD . IL-6 is a critical inducer, as shown in human trials where IL-6 injection spiked hepcidin within 6 hours .
  • Genetic Disorders : Mutations in HAMP cause juvenile hemochromatosis, while HFE mutations (common in hereditary hemochromatosis) impair hepcidin upregulation, leading to iron accumulation .
  • Therapeutic Modulation : In PCOS, hepcidin deficiency contributes to iron overload, which is reversible with antiandrogenic therapy . Conversely, hepcidin agonists are being explored for treating iron-overload disorders .

準備方法

Sample Preparation Techniques

  • Protein Precipitation: A common approach uses a mixture of trichloroacetic acid (TCA) and acetonitrile (ACN) to precipitate proteins and avoid peptide aggregation. A 50:50 mixture of 22% TCA/ACN effectively prevents hepcidin-25 aggregation, improving detection sensitivity.
  • Avoidance of Adsorption: Hepcidin-25 tends to adsorb to glass surfaces, causing variability. Silanized glassware or polypropylene tubes (including LoBind tubes) are preferred to minimize peptide loss.
  • Solid Phase Extraction (SPE): Some protocols include SPE for sample clean-up and concentration, enhancing stability and detection but increasing labor intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC-MS/MS is the gold standard for hepcidin quantification due to its specificity and sensitivity.
  • Optimal chromatographic conditions require careful pH control to maintain stable charge states of hepcidin-25.
  • Sample preparation in 96-well polypropylene plates allows high-throughput processing without laborious SPE or drying steps.

Method Validation and Quantitative Performance

The LC-MS/MS method for hepcidin-25 quantification has been validated with the following key parameters:

Control Level Concentration (nmol/L) Within-run CV (%) Between-run CV (%) Overall CV (%)
LLOQ 0.25 12.2 1.7 12.3
Low 0.79 8.2 2.3 8.5
Medium 3.3 5.9 3.9 7.1
High 11.9 2.9 2.0 3.5

The method demonstrates excellent linearity (R² = 0.988 to 0.999) and recovery (~99.9%) with low matrix effects, enabling reliable quantification across a wide concentration range.

Summary of Preparation Methodologies

Preparation Aspect Key Features Advantages Challenges
Biosynthesis (in vivo) Enzymatic cleavage of preprohepcidin to mature hepcidin-25 Physiological relevance Requires cellular systems
Chemical Synthesis Solid-phase peptide synthesis with disulfide bridge formation High purity, customizable Complex folding, cost
Sample Preparation (LC-MS) Protein precipitation with TCA/ACN, use of polypropylene tubes Minimizes peptide loss, efficient Adsorption to glass surfaces
Analytical Quantification LC-MS/MS with optimized buffer and chromatography conditions High specificity and sensitivity Requires sophisticated equipment

Q & A

Q. What methodological approaches are recommended for standardizing hepcidin assays in clinical research?

To ensure reproducibility, researchers should adopt harmonized protocols for hepcidin measurement, such as using primary reference materials (e.g., synthetic hepcidin-25) and candidate reference methods like mass spectrometry (LC-MS/MS). Participating in multicenter validation studies can help identify inter-laboratory variability and improve assay comparability. For example, methodologies like immunochemical assays (ELISA) and LC-MS/MS have distinct advantages and limitations in sensitivity and specificity, which should be cross-validated .

Relevant Data :

  • Table 1 in compares methodological parameters (e.g., recovery rates, precision) across different hepcidin measurement platforms.

Q. How does IL-6 regulate hepcidin synthesis during inflammatory responses?

IL-6 induces hepcidin transcription via the JAK2/STAT3 signaling pathway in hepatocytes. Experimental models include human liver cell cultures treated with IL-6, murine inflammation models (e.g., lipopolysaccharide injection), and human volunteer studies measuring hepcidin levels post-cytokine administration. Researchers should control for confounding factors like concurrent iron status and other cytokines (e.g., BMP6) .

Q. What experimental models are most effective for studying hepcidin's regulatory mechanisms?

In vitro models (e.g., HepG2 hepatoma cells) allow mechanistic studies of transcriptional regulation, while in vivo murine models (e.g., IL-6 knockout mice) are critical for systemic responses. Human cohort studies, particularly longitudinal designs, provide translational insights into conditions like chronic kidney disease (CKD) or anemia of inflammation .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in hepcidin's role across disease models?

Discrepancies often arise from differences in disease etiology (e.g., CKD vs. acute inflammation) or assay variability. For example, hepcidin elevation in CKD correlates with ferritin and albumin levels , whereas in acute inflammation, IL-6-driven hepcidin dominates . To address contradictions:

  • Stratify patient cohorts by iron status and inflammatory markers.
  • Use multivariate regression models to isolate hepcidin’s independent effects .

Q. What statistical considerations are critical when analyzing hepcidin levels in longitudinal clinical studies?

Intention-to-treat (ITT) analysis should include all participants with baseline and ≥1 post-baseline hepcidin measurement. Data truncation at the primary endpoint (e.g., initiation of anemia therapy) minimizes bias. Adjust for covariates like ferritin, albumin, and renal function using mixed-effects models .

Relevant Data :

  • Table 5 in shows β-values for ferritin (β=0.590, p<0.001) and albumin (β=0.277, p=0.007) as independent predictors of hepcidin.

Q. How can multivariate regression models be optimized to assess hepcidin's association with clinical parameters?

Include covariates such as ferritin (reflecting iron stores), transferrin saturation (TSAT), and inflammatory markers (e.g., hs-CRP). For example, in elderly populations, handgrip strength and gait speed may confound hepcidin levels due to muscle-wasting comorbidities. Use stepwise regression to avoid overfitting .

Q. What are the challenges in establishing hepcidin as a predictive biomarker for therapeutic responses in anemia?

Retrospective studies suggest lower baseline hepcidin predicts better erythropoietin response in cancer-related anemia . However, prospective validation is needed, with strict standardization of hepcidin assays and endpoints (e.g., hemoglobin rise ≥1 g/dL). Confounding factors like iron supplementation and transfusion history must be controlled .

Methodological Best Practices

Q. What protocols ensure reproducibility in measuring hepcidin in human serum samples?

  • Use EDTA plasma or serum stored at -80°C to prevent degradation.
  • Validate pre-analytical variables (e.g., freeze-thaw cycles) using spike-recovery experiments.
  • Report results in SI units (nmol/L) with reference to a certified material .

Q. How should researchers design studies to investigate hepcidin’s interaction with iron-regulatory proteins under hypoxia?

Combine hypoxia chambers (e.g., 1% O₂) with iron chelators (e.g., deferoxamine) in cell culture models. Measure hepcidin mRNA (qRT-PCR) and protein (Western blot) alongside HIF-2α levels. In vivo, use murine models of anemia or high-altitude exposure .

Q. What strategies mitigate batch-to-batch variability in hepcidin-related reagents (e.g., synthetic peptides)?

For custom peptides, request additional quality control (e.g., peptide content analysis, TFA removal <1%) to ensure consistency in bioassays. Cross-validate batches using reference standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。